molecular formula C₂₃H₂₀Cl₂N₄O₂S B1663844 Ibipinabant CAS No. 362519-49-1

Ibipinabant

Cat. No. B1663844
M. Wt: 487.4 g/mol
InChI Key: AXJQVVLKUYCICH-UHFFFAOYSA-N
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Description

Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research . It acts as a potent and highly selective CB1 antagonist . It has been used in trials studying the treatment of obesity and type 2 diabetes .


Synthesis Analysis

An atom-efficient synthesis of ibipinabant has been reported . Modifications of the central N-methyl group of ibipinabant with polar pendants provided analogs that followed physicochemical guidelines for diminishing blood-brain barrier penetration .


Molecular Structure Analysis

Ibipinabant is a 3,4-diarylpyrazoline derivative . Its chemical formula is C23H20Cl2N4O2S . The average weight is 487.4 and the monoisotopic weight is 486.0684025 .


Chemical Reactions Analysis

Ibipinabant has shown muscle toxicity in a pre-clinical dog study with mitochondrial dysfunction . A study revealed increased cellular reactive oxygen species generation and a decreased ATP production capacity .

Scientific Research Applications

1. Antidiabetic Efficacy

Ibipinabant, a cannabinoid receptor 1 (CB1) antagonist, has shown potential in the treatment of diabetes. Research conducted on male Zucker diabetic fatty rats demonstrated that ibipinabant effectively attenuates β‐cell loss, an important factor in diabetes management. This effect was observed independently of its influence on body weight, distinguishing it from other treatments like rosiglitazone and rimonabant (Rohrbach et al., 2012).

2. Surface Energy Characteristics

The impact of micronization on the surface energy characteristics of ibipinabant has been studied using inverse gas chromatography (IGC). This research is crucial in understanding the properties of ibipinabant as an active pharmaceutical ingredient (API), revealing how its surface energy changes with varying degrees of micronization, a factor important in the manufacturing and formulation processes of pharmaceuticals (Gamble et al., 2012).

3. Mitochondrial Toxicity Mechanism

Ibipinabant was found to induce mitochondrial toxicity, as observed in pre-clinical studies. This research identified that ibipinabant interferes with the mitochondrial ADP/ATP exchange, a novel molecular mechanism leading to mitochondrial dysfunction. These findings are crucial for understanding the potential risks of ibipinabant and guiding the development of safer CB1R antagonists (Schirris et al., 2015).

4. Synthetic Methodology

A novel synthetic route for ibipinabant was developed, offering an atom-efficient and cost-effective method for its production. This approach enables rapid synthesis and could facilitate the exploration of various sulfonylguanidines related to ibipinabant, expanding the potential therapeutic applications of CB1 receptor inverse agonists (LangeJosephusH et al., 2011).

5. Physical Stability and Recrystallization Kinetics

The physicalstability and recrystallization kinetics of ibipinabant, especially in its amorphous form, were studied to understand its behavior in pharmaceutical formulations. Fourier transform Raman spectroscopy was utilized to characterize the recrystallization behavior of amorphous ibipinabant, offering insights into its stability and the impact of environmental factors like moisture on its physical properties. This research is vital for the development and storage of ibipinabant-containing drug products (Sinclair et al., 2011).

Future Directions

Ibipinabant was initially developed by AbbVie, Inc., but its global highest R&D status is now discontinued . It is now only used for laboratory research, especially structure-activity relationship studies into novel CB1 antagonists . The development of new types of safer CB1R antagonists is a potential future direction .

properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJQVVLKUYCICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457819
Record name 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

CAS RN

362519-49-1
Record name 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
430
Citations
RJ Chorvat, J Berbaum, K Seriacki… - Bioorganic & medicinal …, 2012 - Elsevier
Analogs of SLV-319 (Ibipinibant), a CB1 receptor inverse agonist, were synthesized with functionality intended to limit brain exposure while maintaining the receptor affinity and …
Number of citations: 93 www.sciencedirect.com
K Rohrbach, MA Thomas, S Glick… - Diabetes, Obesity …, 2012 - Wiley Online Library
… like ibipinabant could delay or attenuate the progression of type II diabetes. Therefore, we tested the hypothesis that ibipinabant … We tested the hypothesis that ibipinabant could delay or …
Number of citations: 31 dom-pubs.onlinelibrary.wiley.com
TJJ Schirris, T Ritschel, G Herma Renkema… - Scientific reports, 2015 - nature.com
… ibipinabant induces mitochondrial toxicity. We observed a strong cytotoxic potency of ibipinabant in … mechanism underlying ibipinabant-induced toxicity. Minor structural modification of …
Number of citations: 21 www.nature.com
W Sinclair, M Leane, G Clarke, A Dennis… - Journal of …, 2011 - Elsevier
… ibipinabant, at a low concentration (1.0%, w/w) in a solid oral dosage form (tablet). The recrystallization behavior of the amorphous ibipinabant… crystallinity of amorphous ibipinabant. The …
Number of citations: 59 www.sciencedirect.com
MM Leane, W Sinclair, F Qian, R Haddadin… - Pharmaceutical …, 2013 - Taylor & Francis
Amorphous forms of poorly soluble drugs are more frequently being incorporated into solid dispersions for administration and extensive research has led to a reasonable understanding …
Number of citations: 52 www.tandfonline.com
SB Brueggemeier, EA Reiff, OK Lyngberg… - … Process Research & …, 2012 - ACS Publications
This work presents a process modeling-based methodology towards quality by design that was applied throughout the development lifecycle of the ibipinabant API step. By combining …
Number of citations: 26 pubs.acs.org
H Zhang, L Patrone, J Kozlosky, L Tomlinson… - Analytical …, 2010 - ACS Publications
… The high-resolution LC−MS data of the pooled ibipinabant-treated samples were processed … ion of ibipinabant over a mass range of ±50 Da around the mass of ibipinabant (m/z 487). …
Number of citations: 22 pubs.acs.org
DR Janero, A Makriyannis - Expert opinion on emerging drugs, 2009 - Taylor & Francis
… An announced ibipinabant Phase II/III study in obese and overweight type 2 diabetics, due … ibipinabant rights to Solvay, who appear to be selecting an indication for Phase III ibipinabant …
Number of citations: 200 www.tandfonline.com
CJ Lynch, Q Zhou, SL Shyng, DJ Heal… - American Journal …, 2012 - journals.physiology.org
Here, we examined the chronic effects of two cannabinoid receptor-1 (CB1) inverse agonists, rimonabant and ibipinabant, in hyperinsulinemic Zucker rats to determine their chronic …
Number of citations: 12 journals.physiology.org
JHM Lange, HJ Sanders, J van Rheenen - Tetrahedron letters, 2011 - Elsevier
A novel synthetic route to the highly selective and orally active cannabinoid CB 1 receptor inverse agonist ibipinabant is described which combines the use of inexpensive, commercially …
Number of citations: 2 www.sciencedirect.com

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